3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one is a complex organic compound that features a unique combination of furan, thieno, and pyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which is then coupled with a thieno[2,3-d]pyrimidin-4-one core. The reaction conditions often include the use of strong bases, such as sodium ethylate, and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can provide efficient heating and improved reaction control, leading to higher purity and better yields of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thieno rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydro derivatives with altered electronic properties .
Scientific Research Applications
3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties, particularly against leukemia cell lines.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The exact mechanism of action of 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the detailed molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide: This compound shares the furan-2-ylmethyl moiety and has shown anticancer activity.
N-(Furan-2-ylmethyl)furan-2-carboxamide: Another furan-containing compound with potential biological applications.
Uniqueness
3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one is unique due to its combination of furan, thieno, and pyrimidinone rings, which confer distinct electronic and steric properties
Properties
CAS No. |
4877-71-8 |
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Molecular Formula |
C21H15Cl3N2O3S2 |
Molecular Weight |
513.8 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H15Cl3N2O3S2/c1-10-11(2)31-19-16(10)20(28)26(8-12-4-3-7-29-12)21(25-19)30-9-15(27)13-5-6-14(22)18(24)17(13)23/h3-7H,8-9H2,1-2H3 |
InChI Key |
KVMURNQNXVMOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)CC4=CC=CO4)C |
Origin of Product |
United States |
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